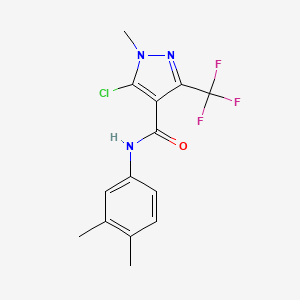

5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Beschreibung

5-Chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 5, and a 3,4-dimethylphenyl substituent on the carboxamide nitrogen. This compound belongs to a class of agrochemicals and pharmaceuticals where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro and dimethylphenyl groups influence steric and electronic properties .

Eigenschaften

IUPAC Name |

5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3O/c1-7-4-5-9(6-8(7)2)19-13(22)10-11(14(16,17)18)20-21(3)12(10)15/h4-6H,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTTWEJFJLKDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Trifluoromethyl Role : The trifluoromethyl group at position 3 is conserved in many bioactive pyrazoles due to its electron-withdrawing nature and resistance to metabolic degradation .

- Synthetic Yields : Coupling reactions for carboxamide derivatives typically yield 60–70%, consistent with methods in .

Insecticidal Activity

Pyrazole-4-carboxamides with 5-chloro-3-(trifluoromethyl) motifs, such as those in , exhibit moderate to potent insecticidal activity against Mythimna separata at 50–200 mg/L. The target compound’s 3,4-dimethylphenyl group may enhance lipid membrane penetration, improving efficacy compared to derivatives with electron-deficient aryl groups (e.g., 4-cyanophenyl in 3a) .

Cannabinoid Receptor Antagonism

The compound in demonstrates that dichlorophenyl and pyridylmethyl substituents confer potent CB1 antagonism (IC50 = 0.139 nM). In contrast, the target compound’s dimethylphenyl group may reduce receptor affinity due to steric hindrance, highlighting how subtle structural changes redirect biological targets .

Physicochemical Properties

- Melting Points: Derivatives with halogenated aryl groups (e.g., 3b: 171–172°C) exhibit higher melting points than non-halogenated analogues (3a: 133–135°C), suggesting stronger intermolecular interactions . The target compound’s melting point is unreported but expected to align with dimethylphenyl-containing analogues.

- Spectroscopic Data : $ ^1H $-NMR signals for pyrazole protons in (δ 7.2–8.1 ppm) and (δ 7.4–7.6 ppm) confirm aromatic substitution patterns, which can guide structural validation of the target compound .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.